

In-Depth Technical Guide to the Mass Spectrum of Sulfamethazine-d4

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Compound of Interest

Compound Name: Sulfamethazine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of **Sulfamethazine-d4**, a deuterated internal standard crucial for the accurate quantification of the antibiotic sulfamethazine in various matrices. This document outlines the key mass spectrometric data, experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Introduction

Sulfamethazine-d4 is a stable isotope-labeled version of sulfamethazine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). Understanding its mass spectrometric behavior is fundamental for developing robust and reliable analytical methods.

Molecular and Mass Spectrometric Data

The key physicochemical and mass spectrometric properties of **Sulfamethazine-d4** are summarized below.

Property	Value
Chemical Formula	C ₁₂ H ₁₀ D ₄ N ₄ O ₂ S
Molecular Weight	Approximately 282.36 g/mol [1]
Exact Mass	282.1089 u
Protonated Molecule [M+H] ⁺	m/z 283.1

Mass Spectrum and Fragmentation

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of **Sulfamethazine-d4** ([M+H]⁺ at m/z 283.1) undergoes characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the sulfonamide bond. Due to the four deuterium atoms on the phenyl ring, the resulting fragment ions containing this ring will have a mass shift of +4 compared to the fragments of unlabeled sulfamethazine.

The expected major product ions for **Sulfamethazine-d4** are presented in the table below. It is important to note that the relative abundance of these ions can vary depending on the specific instrumentation and collision energy used.

Precursor Ion (m/z)	Product Ion (m/z)	Putative Fragment Structure/Identity
283.1	190.1	[C ₇ H ₄ D ₄ N ₂ O ₂ S] ⁺
283.1	160.1	[C ₆ H ₄ D ₄ NO ₂ S] ⁺
283.1	124.1	[C ₆ H ₈ N ₃] ⁺
283.1	96.1	[C ₄ H ₂ D ₄ N] ⁺

Note: The m/z values are theoretical and may vary slightly in experimental data.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of **Sulfamethazine-d4** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Standard Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh approximately 1 mg of **Sulfamethazine-d4** standard and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve desired concentrations for method development and calibration.

Liquid Chromatography (LC)

- **Column:** A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 μ m particle size) is commonly used.
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient Elution:** A typical gradient may start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized to ensure good separation from any potential interferences.
- **Flow Rate:** 0.2 - 0.4 mL/min.
- **Injection Volume:** 5 - 10 μ L.
- **Column Temperature:** 30 - 40 °C.

Mass Spectrometry (MS)

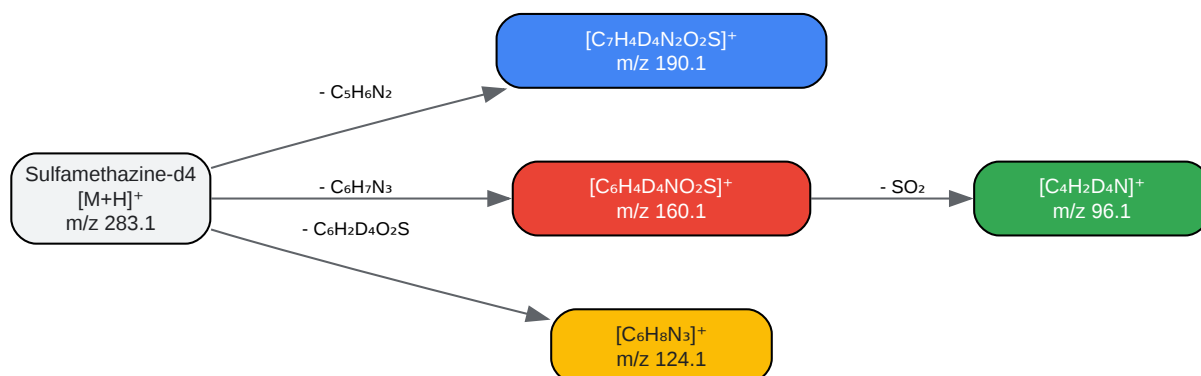
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides.^{[2][3]}
- **Source Parameters:**
 - **Capillary Voltage:** 3.0 - 4.0 kV.

- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 450 °C.
- Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the instrument manufacturer's recommendations.
- MS/MS Analysis:
 - Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.
 - MRM Transitions: Monitor the transitions from the precursor ion (m/z 283.1) to the characteristic product ions (e.g., m/z 190.1, 160.1, 124.1).
 - Collision Gas: Argon is commonly used as the collision gas.
 - Collision Energy (CE): The collision energy needs to be optimized for each transition to maximize the signal intensity of the product ion. A typical starting point for optimization would be in the range of 15-30 eV.

Visualizations

Fragmentation Pathway of Sulfamethazine-d4

The following diagram illustrates the proposed fragmentation pathway of protonated **Sulfamethazine-d4**.

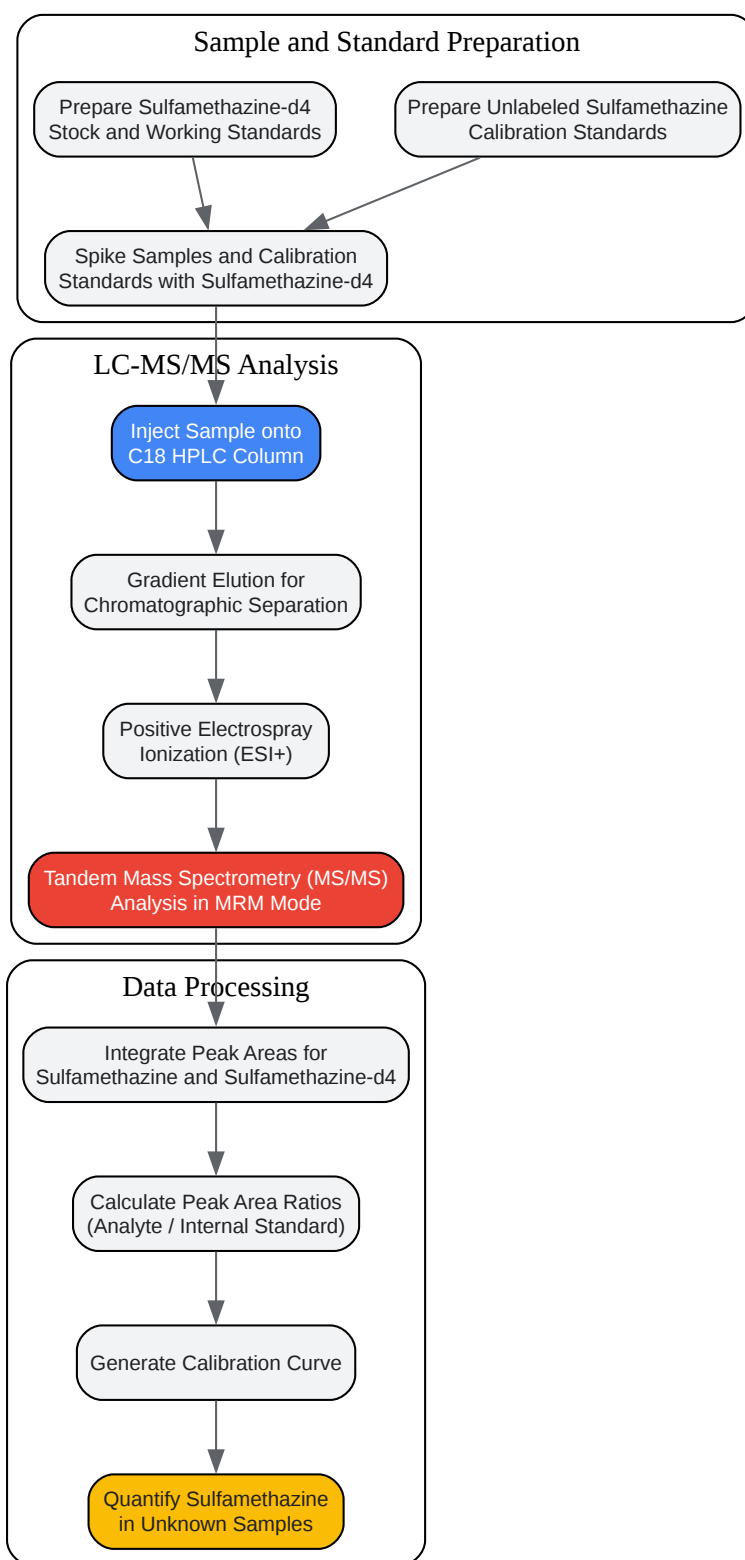


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Proposed fragmentation pathway of **Sulfamethazine-d4**.

Experimental Workflow for LC-MS/MS Analysis

The logical flow of a typical analytical method using **Sulfamethazine-d4** as an internal standard is depicted below.



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General workflow for quantitative analysis using **Sulfamethazine-d4**.

Conclusion

This technical guide provides essential information for the utilization of **Sulfamethazine-d4** in mass spectrometric applications. The provided data on its mass spectrum and fragmentation, coupled with the detailed experimental protocol, serves as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and regulatory science. The successful application of this internal standard relies on the careful optimization of the LC-MS/MS parameters, particularly the collision energy, to achieve the highest sensitivity and accuracy in quantitative assays.

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